molecular formula C11H7ClF6OS2 B14048109 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14048109
M. Wt: 368.7 g/mol
InChI Key: UGIMBMPCVIUSQO-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a compound that contains trifluoromethylthio groups, which are known for their significant impact on the chemical and physical properties of molecules. These groups are often incorporated into pharmaceuticals, agrochemicals, and materials due to their unique properties, such as increased lipophilicity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the successful incorporation of the trifluoromethylthio groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols or other reduced forms.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s binding affinity to specific proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the development of bioactive molecules and advanced materials.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6OS2/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2

InChI Key

UGIMBMPCVIUSQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)SC(F)(F)F

Origin of Product

United States

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